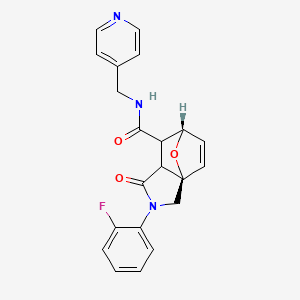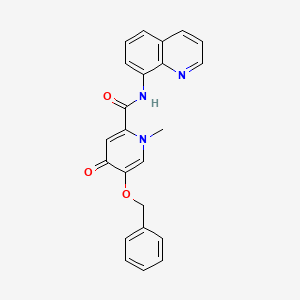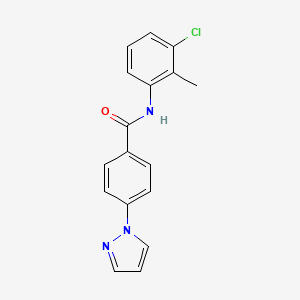![molecular formula C11H11N5S B13372249 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)
3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile is a compound that belongs to the class of 1,2,4-triazoles. . The presence of the triazole ring and the mercapto group in its structure makes it a versatile compound with unique chemical properties.
Méthodes De Préparation
The synthesis of 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile typically involves the reaction of 3-amino-5-mercapto-1,2,4-triazole with a suitable nitrile compound under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or water and may require the presence of catalysts or acidic/basic conditions to facilitate the reaction . Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles/nucleophiles depending on the desired substitution . Major products formed from these reactions include disulfides, amines, and substituted triazoles.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function . These interactions can result in antimicrobial, anticancer, anti-inflammatory, and antiviral effects.
Comparaison Avec Des Composés Similaires
3-[(3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile can be compared with other similar compounds such as:
3-Amino-5-mercapto-1,2,4-triazole: Used as a corrosion inhibitor and in the synthesis of triazole derivatives.
2-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Known for its potential as a ligand in coordination chemistry.
4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-1,3-benzenediol: Studied for its biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity.
Propriétés
Formule moléculaire |
C11H11N5S |
|---|---|
Poids moléculaire |
245.31 g/mol |
Nom IUPAC |
3-[(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C11H11N5S/c12-7-4-8-13-16-10(14-15-11(16)17)9-5-2-1-3-6-9/h1-3,5-6,13H,4,8H2,(H,15,17) |
Clé InChI |
ARFJRDZHJVIRJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=S)N2NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(5-methyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372167.png)


![3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372204.png)
![3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372206.png)

![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)

![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)

![(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile](/img/structure/B13372264.png)
